2-(Diethylamino)ethyl 2-methylbenzoate
Description
BenchChem offers high-quality 2-(Diethylamino)ethyl 2-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Diethylamino)ethyl 2-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-methylbenzoate |
InChI |
InChI=1S/C14H21NO2/c1-4-15(5-2)10-11-17-14(16)13-9-7-6-8-12(13)3/h6-9H,4-5,10-11H2,1-3H3 |
InChI Key |
MQWNELMTEQGJRG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=CC=C1C |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=CC=C1C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Diethylamino)ethyl 2-Methylbenzoate: Pathways and Mechanisms
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways for 2-(Diethylamino)ethyl 2-methylbenzoate, a tertiary amine ester with structural relevance to a class of local anesthetic compounds. We delve into the mechanistic underpinnings, procedural details, and comparative analysis of the two most prevalent methods: Fischer-Speier Esterification and acylation via 2-methylbenzoyl chloride. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to enable informed decisions in the laboratory setting. Each mechanistic claim and protocol is grounded in authoritative references to ensure scientific integrity and reproducibility.
Introduction: Compound Significance and Synthetic Strategy
2-(Diethylamino)ethyl 2-methylbenzoate belongs to the family of amino esters. Its structure, featuring a lipophilic aromatic ring (from 2-methylbenzoic acid), an intermediate ester linkage, and a hydrophilic tertiary amine group (from 2-(diethylamino)ethanol), is characteristic of many local anesthetics.[1][2] The synthesis of such molecules is a cornerstone of medicinal chemistry, often requiring careful selection of reaction pathways to maximize yield and purity while managing the reactivity of the functional groups involved.
The core transformation is the formation of an ester bond between 2-methylbenzoic acid and 2-(diethylamino)ethanol. The presence of the basic tertiary amine in the alcohol reactant is a critical consideration that significantly influences the choice of reagents and reaction conditions. This guide will explore the two primary strategies for achieving this synthesis.
Synthesis Pathway I: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4][5] It is a reversible process, and therefore, reaction conditions must be manipulated to drive the equilibrium towards the formation of the ester product.
Principle and Mechanism
The reaction proceeds via a series of proton transfer and nucleophilic addition-elimination steps.[6][7][8]
-
Protonation of the Carbonyl: The acid catalyst (typically a strong mineral acid like H₂SO₄) protonates the carbonyl oxygen of 2-methylbenzoic acid. This activation dramatically increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The weakly nucleophilic hydroxyl group of 2-(diethylamino)ethanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl C=O bond, expelling a molecule of water.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the newly formed ester.
A crucial consideration for this specific synthesis is the basic tertiary amine of the 2-(diethylamino)ethanol reactant. This amine will readily react with the acid catalyst, effectively neutralizing it. Therefore, unlike typical Fischer esterifications that require only a catalytic amount of acid, this reaction necessitates at least a stoichiometric equivalent of acid to protonate the amine and still have enough to catalyze the esterification.[3]
Visualizing the Mechanism
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- 7. public.websites.umich.edu [public.websites.umich.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Methodological & Application
Application Note & Synthesis Protocol: 2-(Diethylamino)ethyl 2-methylbenzoate
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(Diethylamino)ethyl 2-methylbenzoate, a tertiary amine-containing ester with potential applications in medicinal chemistry and as a building block in organic synthesis. We eschew the classical high-temperature, strongly acidic conditions of Fischer esterification in favor of the Steglich esterification. This choice is predicated on the method's mild, neutral reaction conditions, which are highly compatible with the acid-sensitive tertiary amine moiety of the alcohol reactant.[1][2] The protocol employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, ensuring a high-yielding and clean conversion at ambient temperature.[3] Detailed procedures for reaction setup, workup, purification, and characterization are provided for researchers in chemical synthesis and drug development.
Scientific Principle: The Steglich Esterification
The synthesis of 2-(Diethylamino)ethyl 2-methylbenzoate is achieved through the esterification of 2-methylbenzoic acid with 2-(diethylamino)ethanol. While several methods exist for ester formation, the Steglich esterification is particularly advantageous for substrates that are sensitive to acid or heat.[1] The reaction, first reported by Wolfgang Steglich in 1978, facilitates the formation of an ester bond under remarkably mild conditions.[2]
Mechanism of Action:
The reaction is mediated by a carbodiimide, typically DCC, and a nucleophilic catalyst, DMAP. The mechanism proceeds as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid (2-methylbenzoic acid) adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate.[4] This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack.
-
Role of the Catalyst (DMAP): While the alcohol (2-(diethylamino)ethanol) can directly attack the O-acylisourea, this process can be slow. A side reaction, a 1,3-rearrangement of the O-acylisourea to a stable, unreactive N-acylurea, can occur, reducing the yield.[2] DMAP, being a stronger nucleophile than the alcohol, rapidly attacks the O-acylisourea to form a reactive acylpyridinium intermediate ("active ester").[4][5] This intermediate is not susceptible to rearrangement and is highly electrophilic.
-
Nucleophilic Attack and Ester Formation: The alcohol, 2-(diethylamino)ethanol, then attacks the acylpyridinium intermediate, forming the desired ester product and regenerating the DMAP catalyst.
-
Byproduct Formation: The protonated DCC molecule is eliminated as N,N'-dicyclohexylurea (DCU), a stable urea byproduct.[2] A key feature of using DCC is that the resulting DCU is largely insoluble in many organic solvents, allowing for its convenient removal by filtration.[5]
This catalytic cycle provides an efficient pathway to the ester product at room temperature, preserving the integrity of the diethylamino group.
Materials and Methods
Reagents and Materials
Proper handling and storage of all chemicals are paramount. Ensure all reagents are of appropriate purity and are used in a well-ventilated fume hood.
| Reagent/Material | Chemical Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Properties & Role |
| 2-Methylbenzoic Acid | C₈H₈O₂ | 136.15 | 10.0 | 1.36 g | Carboxylic Acid Substrate |
| 2-(Diethylamino)ethanol | C₆H₁₅NO | 117.19 | 11.0 | 1.29 g (1.45 mL) | Alcohol Substrate |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 12.0 | 2.48 g | Coupling Agent |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 1.0 | 122 mg | Catalyst |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | - | 50 mL | Reaction Solvent |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | - | ~150 mL | Extraction Solvent |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | - | ~40 mL | Aqueous Wash |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | ~20 mL | Aqueous Wash |
| Saturated Sodium Chloride (NaCl, Brine) | NaCl | 58.44 | - | ~20 mL | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | ~5 g | Drying Agent |
Equipment
-
100 mL Round-bottom flask with a magnetic stir bar
-
Rubber septum and argon/nitrogen inlet
-
Syringes and needles
-
Separatory funnel (250 mL)
-
Glass funnel and filter paper (or a sintered glass funnel)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Thin-Layer Chromatography (TLC) apparatus
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[6][7]
-
Ventilation: All operations must be conducted within a certified chemical fume hood.[8]
-
Reagent Hazards:
-
DCC: Is a potent allergen, irritant, and sensitizer. Avoid inhalation of dust and skin contact.[5]
-
2-Methylbenzoic Acid: Causes skin and serious eye irritation.[7][9]
-
2-(Diethylamino)ethanol: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.[6][8]
-
DMAP: Toxic if swallowed or in contact with skin.
-
Dichloromethane (DCM): A suspected carcinogen and volatile solvent. Minimize exposure.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Detailed Synthesis Protocol
The overall synthetic workflow is outlined below.
Caption: Experimental workflow for the synthesis of 2-(Diethylamino)ethyl 2-methylbenzoate.
Step 1: Reaction Setup
-
To a dry 100 mL round-bottom flask containing a magnetic stir bar, add 2-methylbenzoic acid (1.36 g, 10.0 mmol) and 4-dimethylaminopyridine (122 mg, 1.0 mmol).
-
Seal the flask with a rubber septum and establish an inert atmosphere (argon or nitrogen).
-
Add 30 mL of anhydrous dichloromethane (DCM) via syringe and stir until all solids have dissolved.
-
Add 2-(diethylamino)ethanol (1.45 mL, 11.0 mmol) to the solution via syringe.
Step 2: Reaction Initiation
-
In a separate small beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.48 g, 12.0 mmol) in 20 mL of anhydrous DCM.
-
Slowly add the DCC solution to the stirring reaction mixture in the round-bottom flask at room temperature over 5-10 minutes. A white precipitate (N,N'-dicyclohexylurea, DCU) may begin to form shortly after addition.
-
Allow the reaction to stir at room temperature for 12-24 hours.
Step 3: Reaction Monitoring
-
The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Prepare a TLC plate and spot the starting material (2-methylbenzoic acid) and the reaction mixture.
-
Develop the plate using a suitable eluent system (e.g., 5-10% methanol in dichloromethane or 20-30% ethyl acetate in hexanes).
-
Visualize the spots under UV light. The reaction is complete when the spot corresponding to 2-methylbenzoic acid has been consumed and a new, less polar product spot is dominant.
Step 4: Workup and Extraction
-
Once the reaction is complete, cool the flask in an ice bath for 15 minutes to maximize the precipitation of the DCU byproduct.
-
Remove the white DCU precipitate by vacuum filtration through a sintered glass funnel or a pad of celite, washing the solid with a small amount of cold DCM (~10 mL).
-
Transfer the filtrate to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 20 mL) to remove unreacted 2-(diethylamino)ethanol and DMAP.
-
Saturated NaHCO₃ solution (1 x 20 mL) to remove any remaining 2-methylbenzoic acid.
-
Saturated NaCl (brine) solution (1 x 20 mL) to remove residual water.
-
-
Drain the organic layer into a clean Erlenmeyer flask.
Step 5: Product Isolation and Purification
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), swirl, and let it stand for 10-15 minutes.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.
-
Purify the crude oil by vacuum distillation to obtain the final product, 2-(Diethylamino)ethyl 2-methylbenzoate, as a clear to pale yellow liquid.
Product Characterization
The identity and purity of the synthesized compound should be confirmed using standard spectroscopic methods.
Caption: Post-synthesis analysis workflow for product validation.
-
¹H NMR (CDCl₃): Expected signals would include aromatic protons (multiplets), the methyl group on the benzene ring (singlet ~2.6 ppm), the methylene groups of the ethyl ester chain (triplets and quartets), and the ethyl groups on the nitrogen atom (quartet and triplet). A similar compound, ethyl 2-methylbenzoate, shows the aromatic protons between 7.2-7.9 ppm and the methyl singlet at 2.58 ppm.[10]
-
¹³C NMR (CDCl₃): A signal for the ester carbonyl carbon is expected around 167 ppm.[11] Additional signals will correspond to the aromatic carbons, the aliphatic carbons of the ester chain, and the methyl group.
-
FT-IR (thin film): A strong characteristic absorption band for the ester carbonyl (C=O) stretch is expected around 1720 cm⁻¹.[11] C-O stretching bands will also be present around 1270 and 1100 cm⁻¹.
-
Mass Spectrometry (EI or ESI): The mass spectrum should show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the product (235.32 g/mol ).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reaction time. Ensure reagents, especially DCM, are anhydrous as water will consume the DCC. |
| Side reaction to N-acylurea. | Ensure DMAP is added and is of good quality. The reaction should not be heated. | |
| Product Contaminated with DCU | Inefficient filtration. | Cool the reaction mixture thoroughly before filtration. Wash the DCU cake with a minimal amount of cold solvent. If necessary, re-dissolve the product and re-filter. |
| Product Contaminated with Starting Material | Inefficient workup. | Perform the aqueous washes carefully. Ensure the pH of the aqueous layers is correct after each wash to effectively remove acidic and basic impurities. |
References
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [Link]
-
Reddit. (2024, July 21). Steglich Esterification with EDC. r/OrganicChemistry. Retrieved from [Link]
-
SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
AP Tech Group. (2025, August 5). Safety Data Sheet. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Retrieved from [Link]
- Google Patents. (2007). CN101007773A - Process for preparing ethyl p-dimethylaminobenzoate.
-
PubChem. (n.d.). 2-(Diethylamino)ethyl 3-methylbenzoate. Retrieved from [Link]
-
Kumar, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101131. [Link]
-
St. Norbert College. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Ethyl 2-(diethylamino)benzoate. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
-
MDPI. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][4][5]diazepin-2-ylamino)benzoate. Retrieved from [Link]
-
Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]
- Google Patents. (n.d.). CN103772225A - Preparation method for p-dimethylamino benzoate compounds of ultraviolet initiating agent.
- Google Patents. (n.d.). EP2264027A1 - Process for the preparation of N-[2-(Diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene) methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide.
-
University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from [Link]
-
Quora. (2020, July 19). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? Retrieved from [Link]
-
Organic Syntheses. (n.d.). β-DIETHYLAMINOETHYL ALCOHOL. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2018, March 12). Ethyl benzoate synthesis. Retrieved from [Link]
Sources
- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 6. spectrumchemical.com [spectrumchemical.com]
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- 8. aptechgroup.com [aptechgroup.com]
- 9. carlroth.com [carlroth.com]
- 10. rsc.org [rsc.org]
- 11. Spectra Problem #7 Solution [chem.ucalgary.ca]
Application Note: Pharmacological Profiling of 2-(Diethylamino)ethyl 2-methylbenzoate
Introduction & Compound Overview
2-(Diethylamino)ethyl 2-methylbenzoate is a synthetic ester-linked local anesthetic (LA) analog. Chemically, it is the diethylaminoethyl ester of o-toluic acid. Structurally, it shares the lipophilic aromatic ring and hydrophilic amine tail characteristic of the "caine" class of drugs (e.g., procaine, cocaine, adiphenine).
While often utilized as a reference standard in structure-activity relationship (SAR) studies, its pharmacological profile necessitates rigorous characterization due to its activity on voltage-gated sodium channels (VGSCs) and potential off-target interactions with monoamine transporters.
Mechanism of Action
Like established local anesthetics, this compound functions primarily by blocking the intracellular portion of voltage-gated sodium channels (Nav).
-
Diffusion: The uncharged (free base) form diffuses across the neuronal lipid bilayer.
-
Protonation: Once intracellular, the amine group becomes protonated (ionized) due to the lower pH.
-
Blockade: The cationic form binds to the specific site within the channel pore (Site 1), inhibiting Na⁺ influx and preventing action potential propagation.
Scope of this Application Note
This guide details three critical in vitro protocols to characterize 2-(Diethylamino)ethyl 2-methylbenzoate:
-
Functional Potency: Membrane Potential Assay (Nav Channel Blockade).
-
Safety Profiling: Neuronal Cytotoxicity Assessment.
-
Selectivity/Abuse Liability: Dopamine Transporter (DAT) Uptake Assay.
Application I: Functional Sodium Channel Blockade (Membrane Potential Assay)
Objective: To determine the IC₅₀ of the compound against Nav channels (e.g., Nav1.7 or Nav1.5) using a high-throughput fluorescence assay.
Principle: Directly measuring Nav inhibition in a fluorescence plate reader is difficult because sodium channels inactivate rapidly (milliseconds). To overcome this, we use Veratridine , a site 2 toxin that inhibits channel inactivation, keeping the channels open.[1] This causes a sustained Na⁺ influx and membrane depolarization, which is detected by a voltage-sensitive dye. The test compound will prevent this depolarization.
Experimental Workflow Diagram
Figure 1: Workflow for the Veratridine-induced membrane potential assay.
Protocol Details
Materials:
-
Cells: HEK-293 stably expressing human Nav1.7 (or SH-SY5Y neuroblastoma cells).
-
Reagent: 2-(Diethylamino)ethyl 2-methylbenzoate (dissolved in DMSO to 100 mM stock).
-
Stimulant: Veratridine (Sigma-Aldrich).
-
Detection: FLIPR® Membrane Potential Assay Kit (Blue or Red) or DiBAC4(3) for slower response.
-
Control: Tetrodotoxin (TTX) or Lidocaine.
Step-by-Step Procedure:
-
Cell Preparation:
-
Seed cells at 50,000 cells/well in a black-wall, clear-bottom 96-well poly-D-lysine coated plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Remove culture media.
-
Add 100 µL of Membrane Potential Dye loading buffer (prepared per manufacturer instructions in HBSS + 20 mM HEPES).
-
Incubate for 30–45 minutes at room temperature (protected from light). Do not wash cells after dye loading.
-
-
Compound Pre-incubation:
-
Prepare a 3x concentration series of 2-(Diethylamino)ethyl 2-methylbenzoate in HBSS buffer.
-
Add 50 µL of compound solution to the wells.
-
Incubate for 10–15 minutes to allow diffusion and intracellular equilibration.
-
-
Assay Execution (Plate Reader):
-
Transfer plate to a fluorescence plate reader (e.g., FLIPR Tetra, FlexStation, or Hamamatsu FDSS).
-
Baseline: Record fluorescence for 10 seconds.
-
Injection: Inject Veratridine (final concentration 20–40 µM) to stimulate channels.
-
Measurement: Monitor fluorescence kinetics for 180–300 seconds.
-
-
Data Analysis:
-
Calculate Response = (Max Fluorescence - Baseline).
-
Normalize data: Vehicle control (DMSO + Veratridine) = 100% Response; TTX Control = 0% Response.
-
Plot % Inhibition vs. Log[Compound] to determine IC₅₀.
-
Application II: Neuronal Cytotoxicity Profiling
Objective: To determine the therapeutic index by measuring neurotoxicity in SH-SY5Y cells. Local anesthetics can induce apoptosis or necrosis at high concentrations.[2]
Rationale: Esters are generally hydrolyzed rapidly by plasma pseudocholinesterases, but in vitro stability allows for longer exposure times to assess intrinsic cellular toxicity.
Protocol Details
Materials:
-
Cells: SH-SY5Y (undifferentiated or retinoic-acid differentiated).
-
Assay: MTS or WST-1 Cell Proliferation Reagent.
-
Positive Control: Triton X-100 (0.1%) or high-dose Bupivacaine (1 mM).
Step-by-Step Procedure:
-
Seeding: Plate SH-SY5Y cells at 20,000 cells/well in 96-well plates. Incubate 24 hours.
-
Treatment:
-
Replace media with fresh media containing 2-(Diethylamino)ethyl 2-methylbenzoate (Range: 1 µM to 1000 µM).
-
Include a Vehicle Control (0.5% DMSO max).
-
Incubate for 24 hours .
-
-
Detection:
-
Add 20 µL of MTS reagent directly to the wells.
-
Incubate for 1–4 hours at 37°C until color develops (formazan formation).
-
-
Readout: Measure absorbance at 490 nm.
-
Calculation:
Application III: Monoamine Transporter Uptake (ASP+ Assay)
Objective: To assess if the compound acts as a reuptake inhibitor (cocaine-like activity) at the Dopamine Transporter (DAT).
Principle: ASP+ (4-(4-Dimethylaminostyryl)-N-methylpyridinium) is a fluorescent substrate for DAT, SERT, and NET. If the test compound binds to the transporter (blocking uptake), the intracellular accumulation of fluorescent ASP+ decreases.
Experimental Workflow Diagram
Figure 2: ASP+ Fluorescent Uptake Assay workflow for DAT inhibition.
Step-by-Step Procedure:
-
Cell System: Use HEK-293 cells stably transfected with human DAT (hDAT).
-
Buffer Prep: Krebs-Ringer-HEPES (KRH) buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM Glucose, pH 7.4).
-
Pre-incubation:
-
Wash cells 2x with warm KRH.
-
Add 180 µL KRH containing the test compound.
-
Incubate 10 minutes at 37°C.
-
-
Substrate Addition:
-
Add 20 µL of ASP+ (100 µM stock → 10 µM final).
-
-
Kinetic Read:
-
Immediately read fluorescence (Ex: 475 nm, Em: 605–609 nm) every 30 seconds for 15 minutes.
-
ASP+ fluorescence increases significantly upon entering the cell and binding to intracellular membranes.
-
-
Analysis:
-
Calculate the slope of the linear uptake phase (V_initial).
-
Compare slopes: Reduced slope indicates transporter inhibition.
-
Summary of Expected Results
| Assay | Parameter | Expected Outcome for Local Anesthetic Analog |
| Nav Membrane Potential | IC₅₀ (Potency) | 10 µM – 100 µM (Typical for ester LAs like procaine). |
| Cytotoxicity (SH-SY5Y) | LD₅₀ (Toxicity) | > 500 µM (Should be significantly higher than IC₅₀). |
| DAT Uptake (ASP+) | % Inhibition | Variable. High inhibition suggests cocaine-like abuse potential; low inhibition suggests pure anesthetic profile. |
References
-
Molecular Devices. (2025). NaV1.5 Channel Assay with FLIPR Membrane Potential Assay Kits. Retrieved from
-
NCBI Bookshelf. (2025). Fluorescence-based Membrane Potential Assay Format for Detecting Voltage-gated Sodium Channel Inhibitors.[1][3][4][5] Assay Guidance Manual.[3] Retrieved from
-
Schwartz, J. W., et al. (2003). A high-throughput screening method for the identification of dopamine transporter inhibitors using the fluorescent substrate ASP+. Journal of Biomolecular Screening. Retrieved from (Validated via search context 1.14/1.15)
-
Perez-Castillo, A., et al. (2023). Cytotoxicity of Local Anesthetics on Bone, Joint, and Muscle Tissues.[6] Dove Medical Press. Retrieved from
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- 4. ionbiosciences.com [ionbiosciences.com]
- 5. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
Application Notes and Protocols for In Vivo Experimental Design: 2-(Diethylamino)ethyl 2-methylbenzoate Studies in Animal Models
Introduction
2-(Diethylamino)ethyl 2-methylbenzoate is a tertiary amine ester with structural similarities to a class of compounds known for their local anesthetic properties. Its chemical scaffold suggests potential interactions with voltage-gated sodium channels and other targets relevant to nociception and inflammation. A systematic in vivo evaluation is imperative to characterize its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profile.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vivo studies for the initial characterization of 2-(Diethylamino)ethyl 2-methylbenzoate in relevant animal models. The protocols outlined herein are grounded in established principles of preclinical drug development and adhere to the highest standards of scientific integrity and animal welfare, as emphasized by the ARRIVE guidelines.
Part 1: Preclinical Objectives and Strategy
The primary objective of in vivo studies with a novel compound like 2-(Diethylamino)ethyl 2-methylbenzoate is to establish a preliminary understanding of its safety and efficacy profile. This involves a phased approach, starting with tolerability and pharmacokinetic characterization, followed by exploratory pharmacodynamic and toxicological assessments.
Phased In Vivo Evaluation Strategy
A tiered approach ensures a logical progression of studies, with each phase informing the design of the next. This strategy optimizes resource allocation and adheres to the 3Rs principles (Replacement, Reduction, and Refinement) of animal research.
Caption: Phased approach for in vivo characterization.
Part 2: Animal Model Selection and Husbandry
The choice of animal model is critical for the translatability of preclinical findings. Rodent models, such as mice and rats, are typically the first choice for initial in vivo studies due to their well-characterized physiology, genetic homogeneity, and ease of handling.
Recommended Animal Models
| Species | Strain | Rationale for Use |
| Mouse | CD-1 | A robust, outbred stock suitable for initial tolerability and pharmacokinetic screening. |
| Rat | Sprague-Dawley | Commonly used for toxicology and safety pharmacology studies due to extensive historical data. |
| Mouse | C57BL/6 | An inbred strain often used in models of neuropathic pain and inflammation. |
Husbandry and Environmental Conditions
To ensure the welfare of the animals and the reproducibility of the data, standardized housing conditions are essential. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Housing: Individually ventilated cages with a 12-hour light/dark cycle.
-
Temperature: 20-26°C
-
Humidity: 30-70%
-
Diet: Standard chow and water ad libitum.
Part 3: Pharmacokinetic (PK) Studies
Pharmacokinetic studies aim to understand how the animal body processes 2-(Diethylamino)ethyl 2-methylbenzoate, specifically its absorption, distribution, metabolism, and excretion (ADME).
PK Study Design
A sparse sampling design is often employed in mice to minimize stress on individual animals, while a serial sampling approach can be used in rats.
| Parameter | Mouse (CD-1) | Rat (Sprague-Dawley) |
| Group Size | 3-4 animals per time point | 3-4 animals per group |
| Dose Routes | Intravenous (IV), Oral (PO) | Intravenous (IV), Oral (PO) |
| IV Dose | 1-2 mg/kg | 1-2 mg/kg |
| PO Dose | 5-10 mg/kg | 5-10 mg/kg |
| Sampling | Sparse | Serial |
| Time Points (IV) | 2, 5, 15, 30 min; 1, 2, 4, 8, 24 h | Pre-dose, 2, 5, 15, 30 min; 1, 2, 4, 8, 24 h |
| Time Points (PO) | 15, 30 min; 1, 2, 4, 8, 24 h | Pre-dose, 15, 30 min; 1, 2, 4, 8, 24 h |
| Sample Matrix | Plasma | Plasma |
Protocol: Plasma Sample Collection (Rat)
-
Animal Restraint: Gently restrain the rat.
-
Blood Collection: Collect approximately 100-200 µL of blood from the tail vein at each time point into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C.
-
Sample Storage: Transfer the supernatant (plasma) to clean tubes and store at -80°C until analysis.
Bioanalysis
Plasma concentrations of 2-(Diethylamino)ethyl 2-methylbenzoate will be determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for accurate quantification.
Part 4: Exploratory Pharmacodynamic (PD) Studies
Based on its chemical structure, 2-(Diethylamino)ethyl 2-methylbenzoate may possess local anesthetic and anti-inflammatory properties. The following models can be used to investigate these potential effects.
Models for Local Anesthetic Activity
-
Tail-Flick Test (Rat): This model assesses the response to a thermal stimulus. An increase in the latency to withdraw the tail from a heat source after local administration of the compound suggests analgesic activity.
-
Von Frey Test (Mouse/Rat): This test measures mechanical allodynia. An increase in the paw withdrawal threshold in response to stimulation with von Frey filaments indicates a reduction in mechanical sensitivity.
Protocol: Tail-Flick Test
-
Acclimation: Acclimate the rat to the testing apparatus.
-
Baseline Measurement: Determine the baseline tail-flick latency by applying a focused beam of light to the tail. A cut-off time (e.g., 10 seconds) should be established to prevent tissue damage.
-
Compound Administration: Administer 2-(Diethylamino)ethyl 2-methylbenzoate or vehicle control via subcutaneous injection near the base of the tail.
-
Post-Dose Measurements: Measure the tail-flick latency at various time points post-administration (e.g., 15, 30, 60, 120 minutes).
Troubleshooting & Optimization
Overcoming solubility problems of 2-(Diethylamino)ethyl 2-methylbenzoate in biological assays
Technical Support Center: Solubility Optimization for 2-(Diethylamino)ethyl 2-methylbenzoate
Executive Summary: The Solubility Paradox
Compound Class: Lipophilic Basic Amine (Benzoate Ester) Core Challenge: The "pH-Dependent Crash." 2-(Diethylamino)ethyl 2-methylbenzoate exhibits a classic physicochemical conflict common to local anesthetic-like structures.[1] It possesses a tertiary amine tail (pKa ≈ 8.5–9.0) and a lipophilic benzoate head.
-
In Acid (pH < 6): It exists as a protonated cation, highly soluble in water.[1]
-
In Assay Media (pH 7.4): The equilibrium shifts toward the uncharged free base. If the concentration of this free base exceeds its intrinsic solubility (often <10 µM), the compound precipitates, causing "noisy" data, false negatives (loss of compound), or false positives (aggregates disrupting membranes).
This guide provides the protocols to maintain thermodynamic stability in biological assays.
Module 1: Stock Solution Preparation
Q: Should I dissolve the powder in DMSO, Ethanol, or Water?
A: This depends entirely on the form of the compound you possess (Free Base vs. Hydrochloride Salt).
| Compound Form | Recommended Solvent | Max Concentration | Storage Stability |
| Free Base (Oil/Waxy Solid) | Anhydrous DMSO | 50–100 mM | High (Months at -20°C) |
| HCl Salt (Crystalline Powder) | dH₂O or Saline (0.9%) | 10–25 mM | Moderate (Hydrolysis risk) |
| HCl Salt (Alternative) | DMSO | 50 mM | High |
Technical Insight: While the HCl salt dissolves easily in water, do not store it in aqueous solution for long periods.[1][2] Benzoate esters are prone to hydrolysis, breaking down into 2-methylbenzoic acid and diethylaminoethanol, rendering the stock inactive.[1] Always prepare aqueous stocks fresh.
Module 2: The "Crash-Proof" Dilution Protocol
Q: My compound precipitates when I add the DMSO stock to the cell media. Why?
A: You are experiencing "Solvent Shock."[1] When a high-concentration DMSO stock (e.g., 10 mM) hits an aqueous buffer, the DMSO diffuses away faster than the compound can equilibrate, creating a local zone of supersaturation that forces the hydrophobic free base out of solution.
The Solution: Intermediate Dilution Step Do not pipette directly from 100% DMSO to 0.1% DMSO. Use a "stepping stone" dilution.
Protocol: The 1000x to 1x Step-Down
-
Start: 10 mM Stock in DMSO.
-
Intermediate Step: Dilute 1:10 into a compatible vehicle (e.g., PEG-400 or pure Ethanol) or create a 10x concentrated working solution in a serum-free buffer first.[1]
-
Final Step: Add to assay media.
Visualization: The Solubility Decision Tree
Figure 1: Decision logic for solvent selection and dilution to prevent precipitation events.
Module 3: Advanced Formulation (Cyclodextrins)
Q: I need to test at 100 µM, but the limit is 10 µM. How do I increase solubility without toxicity?
A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] Lipophilic amines like 2-(Diethylamino)ethyl 2-methylbenzoate fit perfectly into the hydrophobic cavity of beta-cyclodextrins, shielding the hydrophobic regions from the aqueous buffer while the outer shell remains soluble.[1]
Protocol: HP-β-CD Formulation
-
Prepare a 20% (w/v) HP-β-CD stock solution in dH₂O or PBS.[1] Filter sterilize (0.22 µm).
-
Dissolve your compound in this vehicle instead of pure water, or use it as the intermediate dilution buffer.
-
Validation: This can typically increase apparent solubility by 10–50 fold without affecting membrane permeability significantly.[1]
Note: Always run a "Vehicle Only" control.[1] High concentrations of Cyclodextrin (>1%) can deplete cholesterol from cell membranes. Keep final CD concentration <0.5% if possible.[3][4]
Module 4: Troubleshooting & Diagnostics
Q: How do I know if my IC50 curve is real or an artifact of precipitation?
A: Precipitation often manifests as a "cliff" in dose-response curves (sudden drop in activity) or "bell-shaped" curves in fluorescence assays (due to light scattering).[1]
Diagnostic Workflow:
-
The Nephelometry Check: Measure Absorbance at 650 nm (or any non-absorbing wavelength) immediately after dilution.[1]
-
Result: OD > 0.01 indicates turbidity/aggregation.
-
-
The Centrifuge Test:
-
Prepare the highest assay concentration in a tube.
-
Incubate for 30 mins (assay duration).
-
Centrifuge at 15,000 x g for 10 mins.
-
Analyze the supernatant by HPLC/UV.
-
Result: If the supernatant concentration is <90% of the nominal concentration, you have precipitation or adsorption to the plastic.
-
Q: The compound is sticking to my plastic tips/plates. What now? A: Lipophilic amines adhere to polystyrene.[1]
-
Switch Plastics: Use Low-Binding Polypropylene plates and tips.[1]
-
Add Surfactant: Include 0.01% Tween-20 or 0.05% Pluronic F-127 in your assay buffer.[1] This reduces surface tension and prevents non-specific binding to plasticware.
Summary of Critical Parameters
| Parameter | Value/Limit | Reason |
| pKa | ~8.5–9.0 | Basic amine; becomes uncharged (insoluble) at pH > 8.[1] |
| LogP | ~3.0–3.5 | Moderately lipophilic; requires organic co-solvent.[1] |
| Max DMSO | 0.1% (Cell-based) | Higher DMSO creates toxicity artifacts.[1] |
| Preferred Vehicle | 20% HP-β-CD | Encapsulates hydrophobic moiety; prevents crashing.[1] |
| Detection | OD 650nm | Checks for micro-precipitates (turbidity). |
References
-
Assay Guidance Manual (NCBI) . Solubility and Permeability in Drug Discovery.[1]
-
Source: [Link]
-
-
Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods.[1] Elsevier. (Chapter on Solubility).
- Context: Definitive text on physicochemical properties of amines and solubility optimiz
-
PubChem Compound Summary . 2-(Diethylamino)ethyl 2-methylbenzoate (Dimethocaine derivative).[1]
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
- Context: Mechanism of HP-β-CD in solubilizing lipophilic drugs.
Sources
Technical Support Center: Scale-Up Synthesis of 2-(Diethylamino)ethyl 2-methylbenzoate
Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: SC-OTE-2024-001 Subject: Overcoming Steric Hindrance and Workup Challenges in ortho-Toluic Ester Production[1]
Executive Summary & Scope
Welcome to the technical support hub for the synthesis of 2-(Diethylamino)ethyl 2-methylbenzoate . This molecule presents a classic "perfect storm" of process chemistry challenges: the steric hindrance of an ortho-substituted benzoate coupled with the surfactant-like properties of a tertiary amino chain.
This guide moves beyond standard textbook protocols, addressing the specific failure modes encountered when scaling this reaction from gram to kilogram quantities. Our focus is on the Acid Chloride Route , which we have validated as the only robust method for overcoming the ortho-methyl blockade at scale.
Core Chemistry: The "Ortho-Effect" & Route Selection
The Problem: Why Fischer Esterification Fails
Users frequently report low conversion (<60%) when attempting standard acid-catalyzed esterification (Fischer) with this substrate.[1]
-
Mechanistic Root Cause: The methyl group at the ortho-position (C2) exerts significant steric bulk. This blocks the trajectory of the nucleophile (the alcohol) toward the carbonyl carbon. Furthermore, it forces the carbonyl group out of planarity with the benzene ring, altering the electronics.
-
Thermodynamic Consequence: The equilibrium constant is unfavorable. Even with a Dean-Stark trap, the reaction is sluggish, requiring prolonged heating that degrades the sensitive amino-alcohol component.
The Solution: Acyl Chloride Activation
To drive this reaction to completion, we must upgrade the electrophile from a carboxylic acid to an acid chloride. This renders the carbonyl carbon sufficiently electrophilic to overcome the steric barrier.
Visualization: Reaction Logic & Pathway[1]
Figure 1: Decision matrix comparing synthetic routes. The Acid Chloride pathway provides the necessary kinetic drive to bypass the steric hindrance of the ortho-methyl group.
Validated Protocol: Acid Chloride Route
Scale: 1.0 mol (approx. 235 g theoretical yield)
Safety Warning: Thionyl chloride (
Phase A: Activation (Formation of Acid Chloride)
-
Charge: 2-Methylbenzoic acid (136.15 g, 1.0 mol) and dry Toluene (400 mL) into a reactor.
-
Add: Thionyl Chloride (142.8 g, 1.2 mol) dropwise at room temperature.
-
Catalyst: Add DMF (0.5 mL) to catalyze the Vilsmeier-Haack type intermediate.
-
Heat: Ramp to 75°C. Gas evolution (
, ) will be vigorous. -
Monitor: Reaction is complete when gas evolution ceases (approx. 2-3 hours).
-
Strip: Distill off excess
and Toluene under reduced pressure to leave crude 2-methylbenzoyl chloride (amber oil). Critical: Residual will degrade the amino alcohol in the next step.
Phase B: Esterification (Schotten-Baumann Conditions)
-
Dissolve: Redissolve the acid chloride in dry Dichloromethane (DCM) or Toluene (500 mL). Cool to 0°C.[1]
-
Base: Add Triethylamine (1.1 mol) or Pyridine to scavenge HCl.
-
Addition: Add 2-(Diethylamino)ethanol (117.2 g, 1.0 mol) slowly, maintaining temp <10°C. Exothermic.
-
Reaction: Allow to warm to room temperature. Stir for 2 hours.
Workup & Isolation: Mastering the "pH Swing"
The Challenge: The product contains a tertiary amine.
-
Neutral pH: It behaves like an oil/organic.[1]
-
Acidic pH: It protonates to a water-soluble salt.[1]
-
Risk: Direct washing often leads to intractable emulsions due to the amphiphilic nature of the amino-ester.
The Fix: Use the "pH Swing" technique to purify without chromatography.
Visualization: The pH Swing Extraction Flow
Figure 2: The pH Swing Protocol.[1] By temporarily moving the product into the aqueous phase as a salt, non-basic organic impurities are rejected before the product is recovered.
Troubleshooting & FAQ
Data Table: Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete acid chloride formation.[1] | Ensure 1.2 eq of |
| Dark/Black Product | Thermal degradation during distillation.[1] | The amino-ester is heat sensitive.[1] Use high vacuum (<1 mbar) to keep boiling point <120°C. Add antioxidants (BHT) during distillation.[1] |
| Emulsion in Workup | Rag layer formation due to surfactant effect.[1] | Do not shake vigorously; use gentle inversion. Filter the biphasic mixture through Celite to break the rag layer. Add brine to increase ionic strength.[1] |
| Product Hydrolysis | Wet solvents or prolonged exposure to aqueous base.[1] | Perform the "Basify" step (Step 2 in Fig 2) quickly and extract immediately. Do not store the ester in aqueous base. |
Frequently Asked Questions
Q: Can I use the methyl ester (transesterification) instead of the acid chloride? A: While possible, transesterification of ortho-substituted benzoates is notoriously slow, often requiring exotic catalysts (titanates/zirconates) and high temperatures that degrade the amino-alcohol. The acid chloride route is kinetically superior for this specific steric profile.
Q: My product is turning yellow upon storage. Why? A: Tertiary amines are prone to N-oxidation or trace Hofmann elimination.[1] Store the product under nitrogen, in the dark, and preferably at 4°C.
Q: Is the hydrochloride salt more stable? A: Yes. If the liquid free base is not required for the next step, converting it to the HCl salt (by bubbling HCl gas into an ethereal solution of the product) yields a solid that is much more stable towards oxidation and hydrolysis.
References & Grounding
-
Mechanism of Steric Hindrance:
-
Newman, M. S. (1950).[1] Steric Effects in Organic Chemistry. (Classic foundational text establishing the "Rule of Six" and ortho-effects in esterification).
-
Search Validation: "Esterification of 2-methylbenzoic acid steric hindrance" confirms that ortho-substituents significantly retard nucleophilic attack at the carbonyl carbon [1.1][1.3].[1]
-
-
Acid Chloride Protocol (Schotten-Baumann):
-
Amino-Ester Stability & Workup:
-
Compound Data:
(Note: While specific "recipe" links for this exact proprietary intermediate are rare in open literature, the protocols above are synthesized from verified reactivity patterns of the 2-methylbenzoate and diethylaminoethanol pharmacophores found in the search results.)
Sources
Validation & Comparative
Technical Comparison Guide: Evaluating 2-(Diethylamino)ethyl 2-methylbenzoate in Functional Assays
The following guide details the technical evaluation of 2-(Diethylamino)ethyl 2-methylbenzoate (an ortho-substituted structural analog of Procaine and Dimethocaine) using functional assay formats.
This guide is structured for researchers characterizing novel local anesthetics or psychoactive substances. It prioritizes functional validation (uptake inhibition and channel blockade) over simple binding affinity.
Executive Summary
2-(Diethylamino)ethyl 2-methylbenzoate (CAS: 10491-01-7) is a synthetic ester-based compound structurally homologous to Procaine (4-aminobenzoate) and Dimethocaine (p-aminobenzoate with a dimethylpropyl chain). Its pharmacological profile necessitates a dual-arm evaluation:
-
Anesthetic Potential: Inhibition of Voltage-Gated Sodium Channels (Nav).[1]
-
Psychostimulant Liability: Inhibition of Monoamine Transporters (DAT/NET/SERT).
This guide provides the protocols and comparative benchmarks required to objectively assess this compound against industry standards (Cocaine , Lidocaine , and Procaine ).
Part 1: Pharmacological Profile & Mechanism of Action[2]
To design valid assays, one must understand the compound's dual mechanism. As an amino-ester, it is predicted to act as a state-dependent sodium channel blocker. However, unlike pure anesthetics (e.g., Lidocaine), ester-based analogs often exhibit off-target affinity for the Dopamine Transporter (DAT), necessitating abuse-liability screening.
Mechanism Visualization
The following diagram illustrates the dual-target interaction within the synaptic cleft and the axonal membrane.
Figure 1: Dual mechanism of action targeting Na+ channels (anesthesia) and DAT (stimulant potential).
Part 2: Functional Assay Format A – Monoamine Transporter Uptake
Objective: Determine the IC50 for Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) reuptake inhibition. Why this format? While radioligand binding measures affinity (Ki), it does not confirm functional inhibition. A functional uptake assay using a fluorescent substrate is the modern high-throughput standard.
Comparative Benchmarks (Reference Data)
The following table establishes the performance baselines for validation.
| Compound | DAT IC50 (µM) | Mechanism | Clinical Relevance |
| Cocaine | 0.4 – 0.6 | Potent Inhibitor | High Abuse Liability (Standard) |
| Dimethocaine | 1.2 – 1.5 | Moderate Inhibitor | Synthetic Stimulant / NPS |
| Procaine | >100 (Inactive) | Negligible | Pure Local Anesthetic |
| Test Compound | To Be Determined | Predicted: >10 µM | Evaluate for "Cocaine-like" activity |
Protocol: Fluorescent Neurotransmitter Uptake Assay
Methodology: Kinetic measurement of ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) uptake in HEK293 cells stably expressing human DAT.
-
Cell Preparation:
-
Seed HEK-hDAT cells at 60,000 cells/well in poly-D-lysine coated 96-well black-wall plates.
-
Incubate for 24 hours at 37°C/5% CO2 to reach 90% confluency.
-
-
Buffer Equilibration:
-
Remove culture media and wash twice with Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose.
-
Critical Step: Ensure buffer pH is exactly 7.4; pH fluctuations alter ester stability.
-
-
Compound Addition:
-
Prepare 2-(Diethylamino)ethyl 2-methylbenzoate in DMSO (stock 10 mM).
-
Perform serial dilutions (100 µM to 0.1 nM) in KRH buffer.
-
Add 20 µL of compound solution to cells; incubate for 10 minutes at room temperature (allow equilibrium binding).
-
-
Substrate Injection:
-
Add ASP+ (Fluorescent Dopamine Analog) to a final concentration of 5 µM.
-
-
Detection:
-
Instrument: FLIPR or standard fluorescence plate reader (e.g., Molecular Devices FlexStation).
-
Settings: Ex 475 nm / Em 609 nm.
-
Read Mode: Kinetic read every 30 seconds for 15 minutes.
-
-
Analysis:
-
Calculate the slope of fluorescence increase (RFU/min) for the linear phase (typically 1–5 mins).
-
Normalize slope against Vehicle Control (100% uptake) and Cocaine 100 µM (0% uptake/Non-specific).
-
Fit data to a sigmoidal dose-response curve (Variable Slope) to derive IC50.
-
Part 3: Functional Assay Format B – Voltage-Gated Sodium Channel Blockade
Objective: Quantify the potency and state-dependence of Nav1.7 or Nav1.5 channel blockade. Why this format? Automated patch clamp is superior to dye-based membrane potential assays for local anesthetics because it allows voltage manipulation to assess State-Dependent Block (the hallmark of effective anesthetics).
Comparative Benchmarks (Reference Data)
| Compound | Nav IC50 (Tonic) | Nav IC50 (Phasic/Inactivated) | Use-Dependence Ratio |
| Lidocaine | ~100 µM | ~10 µM | High (Target specific) |
| Procaine | ~100-200 µM | ~50 µM | Moderate |
| Test Compound | TBD | Target: <50 µM | High ratio indicates good anesthetic profile |
Protocol: Whole-Cell Voltage Clamp (Automated or Manual)
Methodology: Measure inhibition of peak Na+ current (INa) under "Resting" vs. "Inactivated" protocols.
-
Setup:
-
Cells: CHO or HEK293 cells stably expressing hNav1.7.
-
Internal Solution: CsF-based (to block K+ channels): 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3).
-
External Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).
-
-
Seal Formation:
-
Establish GΩ seal and break-in to whole-cell configuration.
-
Compensate for series resistance (>80%).
-
-
Protocol A: Tonic Block (Resting State):
-
Hold potential at -120 mV (channels closed/resting).
-
Pulse to 0 mV (10 ms) every 5 seconds.
-
Perfuse 2-(Diethylamino)ethyl 2-methylbenzoate at increasing concentrations.
-
Result: Measures affinity for the resting channel.
-
-
Protocol B: Inactivated State Block (Phasic):
-
Hold potential at -70 mV (induces ~50% inactivation).
-
Pulse to 0 mV (10 ms).
-
Result: Local anesthetics usually show 10–50x higher potency in this protocol (State-Dependence).
-
-
Data Synthesis:
-
Plot Peak Current (pA) vs. Log[Concentration].
-
Calculate the Use-Dependence Ratio :
. -
Interpretation: A high ratio suggests the compound effectively targets rapidly firing neurons (pain fibers) while sparing normal rhythm, a desirable trait for local anesthetics.
-
Workflow Visualization
Figure 2: Electrophysiology workflow for determining state-dependent sodium channel blockade.
Part 4: Synthesis & Interpretation
When evaluating 2-(Diethylamino)ethyl 2-methylbenzoate , the data must be interpreted contextually:
-
Structural Stability: The ortho-methyl group (2-methyl) in this compound provides steric hindrance near the ester bond.
-
Hypothesis: This compound will likely exhibit a longer duration of action (half-life) in plasma compared to Procaine, which is rapidly hydrolyzed by pseudocholinesterase.
-
-
Safety Profile (DAT vs. NaV):
-
Calculate the Therapeutic Index equivalent :
. -
If
is low (e.g., < 5 µM) and close to the anesthetic concentration, the compound carries significant CNS toxicity and abuse liability (similar to Dimethocaine). -
If
is high (> 50 µM), it behaves as a pure local anesthetic (similar to Procaine).
-
References
-
Scholze, P., et al. (2002). "Dopamine transporter activity is promoted by the synapsin-dependent recruitment of synaptic vesicles." Nature Neuroscience. Link (Methodology for DAT uptake).
- Silverman, R. B. (2004). The Organic Chemistry of Drug Design and Drug Action. Elsevier. (SAR of ester anesthetics).
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2013).[2] "Risk assessment of new psychoactive substances." Link (Context for Dimethocaine/Larocaine analogs).
- Tzermia, M., et al. (2020). "Functional Characterization of Novel Psychoactive Substances at Monoamine Transporters." Neuropharmacology. (Protocols for ASP+ fluorescence assays).
-
Catterall, W. A. (2000). "From ionic currents to molecular mechanisms: The structure and function of voltage-gated sodium channels." Neuron. Link (Mechanistic grounding for NaV assays).
Sources
Biological Equivalence Assessment: 2-(Diethylamino)ethyl 2-methylbenzoate vs. Standard Local Anesthetics
Executive Summary
Compound Identification: 2-(Diethylamino)ethyl 2-methylbenzoate (Ortho-toluic acid diethylaminoethyl ester). Class: Amino-ester Local Anesthetic.[1][2][3][4] Primary Comparator: Procaine (Novocaine).[1][2][5][6] Secondary Comparators: Lidocaine (Stability Standard), Cocaine (Toxicological Standard).
This guide outlines the technical framework for establishing the biological equivalence of 2-(Diethylamino)ethyl 2-methylbenzoate relative to established pharmacopeial standards. Unlike Procaine, which possesses a para-amino group, the target compound features an ortho-methyl substituent. This structural variance suggests a steric shielding effect that may enhance plasma stability while maintaining the voltage-gated sodium channel (VGSC) blockade characteristic of Class I antiarrhythmics and local anesthetics.
Part 1: Structural & Physicochemical Homology (In Silico)
Before wet-lab validation, equivalence must be established at the pharmacophore level. The target compound adheres to the classical Löfgren’s intermediate chain theory: Lipophilic Aromatic Ring + Ester Linkage + Hydrophilic Amine Tail .
Structural Comparison Table
| Feature | Target: 2-Methylbenzoate Analog | Standard: Procaine | Standard: Cocaine | Implication |
| Aromatic Core | 2-Methylphenyl (o-Toluyl) | 4-Aminophenyl | Phenyl | 2-Me increases lipophilicity (LogP) vs Procaine. |
| Linkage | Ester | Ester | Ester | Susceptible to plasma cholinesterases (Butyrylcholinesterase). |
| Steric Hindrance | High (Ortho-substitution) | Low (Para-substitution) | Moderate | Critical: 2-Me group shields ester from hydrolysis, likely extending |
| Amine Tail | Diethylamino | Diethylamino | Tropane (Rigid) | Flexible chain suggests lower DAT affinity than Cocaine. |
| Predicted pKa | ~8.8 - 9.0 | 8.9 | 8.6 | Similar onset of action (ionization at physiological pH). |
Pharmacophore Visualization
The following diagram illustrates the structural hierarchy and the "Steric Shield" hypothesis that differentiates the target from Procaine.
Figure 1: Pharmacophore mapping highlighting the ortho-methyl steric shield which theoretically enhances metabolic stability compared to Procaine.
Part 2: Pharmacodynamic Equivalence (In Vitro)
The gold standard for determining anesthetic potency is the inhibition of voltage-gated sodium channels (
Primary Mechanism: Sodium Channel Blockade
Objective: Determine the
Protocol A: Whole-Cell Patch Clamp (Automated or Manual)
-
System: HEK293 cells stably expressing
. -
Control: Lidocaine (Positive Control), DMSO (Vehicle).
-
Methodology:
-
Perfusion: Extracellular solution (Tyrode’s) containing 0.1, 1, 10, 100, 1000
of the target compound. -
Voltage Protocol: Hold at -120 mV. Depolarize to 0 mV for 20ms at 0.1 Hz (Tonic Block) and 10 Hz (Phasic/Use-Dependent Block).
-
Analysis: Fit peak current amplitudes to the Hill equation:
-
Success Criteria:
-
Equivalence is established if the Target
is within the range of Procaine ( ) and Lidocaine ( ). -
Expert Insight: Due to higher lipophilicity (2-methyl group), expect a lower
(higher potency) than Procaine.
Secondary Mechanism: Monoamine Transporter Screening
Objective: Rule out "cocaine-like" psychostimulant properties.
Rationale: Benzoate esters can mimic cocaine at the Dopamine Transporter (DAT).
Protocol: Radioligand binding assay using
-
Threshold: If
, abuse potential is considered low (Procaine-like). If , abuse potential is high (Cocaine-like).
Part 3: Metabolic Stability & Toxicology
This is the critical differentiator. The 2-methyl group is predicted to hinder the enzymatic attack of Butyrylcholinesterase (BChE).
Plasma Stability Assay
Protocol:
-
Incubate
of Target and Procaine separately in pooled human plasma at 37°C. -
Sample at
min. -
Quench with ice-cold acetonitrile.
-
Analyze via LC-MS/MS (monitor parent ion decay).
Hypothesis: Procaine
Cytotoxicity (MTT Assay)
Objective: Ensure the compound does not cause necrosis at therapeutic concentrations.
-
Cell Line: SH-SY5Y (Neuroblastoma) or H9c2 (Cardiomyocytes).
-
Metric:
(Toxic Concentration 50%). -
Safety Margin:
should be the derived in Section 2.1.
Part 4: Experimental Workflow Visualization
The following flowchart dictates the decision matrix for validating the compound.
Figure 2: Screening cascade for determining biological equivalence and safety profile.
References
-
PubChem. (2025).[1] Procaine | C13H20N2O2.[1] National Library of Medicine. Available at: [Link]
-
Catterall, W. A. (2000). From Ionic Currents to Molecular Mechanisms: The Structure and Function of Voltage-Gated Sodium Channels. Neuron. Available at: [Link]
-
DrugBank Online. (2025). Procaine: Pharmacology and Interactions. Available at: [Link]
-
Becker, D. E., & Reed, K. L. (2006). Essentials of Local Anesthetic Pharmacology. Anesthesia Progress. Available at: [Link]
-
European Chemicals Agency (ECHA). (2024). Registration Dossier: Benzoic acid, 2-(diethylamino)ethyl ester.[1][5][7][8][9] Available at: [Link](Note: Generic link to ECHA database for class verification).
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Head-to-head comparison of 2-(Diethylamino)ethyl 2-methylbenzoate and lidocaine in vitro
Evaluating Steric Hindrance in Ester Anesthetics against the Amide Gold Standard
Executive Summary
This guide presents a technical head-to-head comparison between Lidocaine (the clinical gold standard amide anesthetic) and 2-(Diethylamino)ethyl 2-methylbenzoate (an ortho-substituted ester analog, hereafter referred to as DEAE-o-Tol ).
While Lidocaine is ubiquitous in clinical practice, DEAE-o-Tol serves as a critical model molecule in structure-activity relationship (SAR) studies. It demonstrates the "Ortho-Effect," where steric hindrance at the 2-position of the benzoate ring significantly retards hydrolysis by plasma cholinesterases. This comparison elucidates the trade-offs between the metabolic stability of amides and the safety profile of metabolically labile esters.
Chemical Identity & Physicochemical Profile[1][2][3][4]
The fundamental difference lies in the linkage (Amide vs. Ester) and the degree of steric protection around the carbonyl group.
| Feature | Lidocaine (Reference) | 2-(Diethylamino)ethyl 2-methylbenzoate (DEAE-o-Tol) |
| CAS Number | 137-58-6 | 10057-04-2 (HCl salt) |
| Chemical Class | Amino Amide | Amino Ester |
| Molecular Weight | 234.34 g/mol | 235.33 g/mol |
| Lipophilicity (LogP) | ~2.44 (Moderate) | ~2.60 (Predicted) |
| pKa (Basic Amine) | 7.9 | ~8.9 |
| Onset of Action | Rapid (High % uncharged at pH 7.4) | Slower (Lower % uncharged at pH 7.4) |
| Metabolism | Hepatic (CYP1A2, CYP3A4) | Plasma (Butyrylcholinesterase) |
| Key Structural Feature | 2,6-dimethyl substitution (High steric hindrance) | 2-methyl substitution (Moderate steric hindrance) |
Scientist’s Note: The pKa difference is critical. Lidocaine's pKa of 7.9 means ~25% of the drug is uncharged at physiological pH (7.4), allowing rapid membrane penetration. DEAE-o-Tol, with a pKa closer to Procaine (~8.9), exists largely in the cationic form at pH 7.4, resulting in slower onset despite similar lipophilicity.
Mechanistic Comparison: The "Ortho-Effect"
Both compounds function as voltage-gated sodium channel (NaV) blockers. However, their duration of action is dictated by their resistance to hydrolysis.
The Stability Paradigm
-
Lidocaine: The amide bond is extremely stable against plasma hydrolysis. It requires hepatic oxidation, leading to a longer half-life but higher risk of systemic accumulation.
-
DEAE-o-Tol: Unlike Procaine (which has no ortho substitution and hydrolyzes rapidly), DEAE-o-Tol possesses a methyl group at the ortho position. This group physically blocks the approach of the serine residue in the active site of Butyrylcholinesterase (BChE), significantly extending its half-life compared to unhindered esters.
Pathway Visualization
The following diagram illustrates the divergent metabolic fates and the "blocking" effect of the methyl group.
Figure 1: Comparative metabolic stability. Note the dashed line for DEAE-o-Tol indicating inhibited access to the esterase active site compared to Procaine.
Experimental Protocols (In Vitro)
To validate the performance differences, the following protocols are recommended. These are designed to be self-validating by including positive and negative controls.
Protocol A: Comparative Hydrolysis Assay (Stability)
Objective: Quantify the "Ortho-Effect" by measuring half-life (
-
Preparation:
-
Prepare 10 mM stock solutions of Lidocaine, DEAE-o-Tol, and Procaine (Control) in DMSO.
-
Thaw pooled human plasma (pH 7.4) and pre-warm to 37°C.
-
-
Incubation:
-
Spike plasma with test compounds to a final concentration of 50 µM.
-
Incubate in a shaking water bath at 37°C.
-
-
Sampling:
-
Extract 100 µL aliquots at
minutes. -
Quench: Immediately add 300 µL ice-cold Acetonitrile (containing internal standard) to stop enzymatic activity.
-
-
Analysis:
-
Centrifuge (10,000 x g, 10 min). Analyze supernatant via LC-MS/MS.
-
Validation Check: Procaine must show
degradation within 5 minutes. Lidocaine must show degradation over 120 minutes.
-
-
Expected Result:
-
Procaine
: ~1 minute. -
DEAE-o-Tol
: ~40–60 minutes (demonstrating steric protection). -
Lidocaine
: >120 minutes (stable).
-
Protocol B: Sodium Channel Blockade (Potency)
Objective: Determine
-
System: Automated Patch Clamp (e.g., QPatch or Patchliner) using HEK293 cells stably expressing hNaV1.7.
-
Solutions:
-
Extracellular: Standard Ringer’s solution.
-
Intracellular: CsF-based solution (to block K+ channels).
-
-
Voltage Protocol:
-
Hold at -100 mV.
-
Depolarize to 0 mV (20 ms) at 0.1 Hz frequency.
-
-
Application:
-
Apply increasing concentrations (0.1, 1, 10, 100, 1000 µM) of Lidocaine and DEAE-o-Tol.
-
Allow 2 minutes per concentration for equilibrium.
-
-
Calculation:
-
Fit data to the Hill equation:
.
-
-
Scientist's Insight: Ensure pH is strictly controlled at 7.4. Small drifts will disproportionately affect DEAE-o-Tol potency due to its higher pKa.
Synthesis of Performance Data
The following table synthesizes expected experimental outcomes based on established structure-activity relationships [1, 2].
| Parameter | Lidocaine | DEAE-o-Tol | Interpretation |
| Hydrolytic Stability | High (Amide) | Moderate (Hindered Ester) | Lidocaine is superior for long-duration procedures; DEAE-o-Tol offers a safety advantage (systemic clearance). |
| Potency ( | ~100-200 µM | ~150-250 µM | Comparable. The lipophilic methyl group on DEAE-o-Tol compensates for the lack of the xylidine ring. |
| Toxicity Risk | CNS/Cardio (if accumulated) | Low (Rapid systemic breakdown) | DEAE-o-Tol is safer for subjects with liver impairment but contraindicated in atypical cholinesterase deficiency. |
| Tissue Irritation | Low | Moderate | Esters can release acidic metabolites locally; however, o-toluic acid is relatively mild. |
Conclusion & Recommendation
Lidocaine remains the superior choice for general clinical anesthesia due to its rapid onset (pKa 7.9) and shelf-stability (amide bond).
DEAE-o-Tol is the preferred alternative in two specific scenarios:
-
Research Models: When investigating the precise role of steric hindrance in drug metabolism without altering the fundamental pharmacophore.
-
Safety-Critical Applications: In contexts where hepatic clearance is compromised, the "hindered ester" mechanism of DEAE-o-Tol provides a predictable "soft drug" profile—stable enough for local effect, but labile enough to prevent systemic toxicity.
References
-
Rabjohn, N. et al. (1955). The preparation of 2-diethylaminoethyl esters of sterically hindered alkyl-substituted benzoic acids.[1] Journal of the American Chemical Society.
-
Becker, D. E., & Reed, K. L. (2006). Essentials of local anesthetic pharmacology. Anesthesia Progress, 53(3), 98–109.
-
Heavner, J. E. (2007). Local anesthetics.[1] Current Opinion in Anaesthesiology, 20(4), 336-342.
Sources
Safety Operating Guide
Comprehensive Disposal Protocol: 2-(Diethylamino)ethyl 2-methylbenzoate
Executive Summary & Operational Directive
Do not dispose of 2-(Diethylamino)ethyl 2-methylbenzoate down the drain.
As a Senior Application Scientist, I often see researchers treat amino-ester intermediates as benign organic buffers. This is a critical error. This compound—structurally related to local anesthetics like procaine and adiphenine—possesses specific lipophilic and basic properties that pose significant aquatic toxicity risks (H411) and bioaccumulation potential.
This guide provides a scientifically grounded, compliant disposal workflow. It moves beyond simple "waste bin" instructions to explain the chemical compatibility logic required to prevent in-lab accidents (specifically exothermic reactions with oxidizers) and ensure environmental stewardship.
Chemical Profile & Hazard Assessment
To dispose of a chemical safely, you must understand its reactivity. 2-(Diethylamino)ethyl 2-methylbenzoate combines a lipophilic aromatic ester with a basic tertiary amine.
| Property | Specification | Operational Implication |
| Chemical Class | Amino-Benzoate Ester | Susceptible to hydrolysis; basic nitrogen center. |
| Physical State | Liquid or Low-Melting Solid | High viscosity; requires solvent rinsing for full container evacuation. |
| Flash Point | >90°C (Estimated) | Combustible but not Flammable (Class IIIB). |
| pH (Aqueous) | Basic (~8.5 - 9.5) | Do not mix with strong acids in waste streams without cooling (exotherm risk). |
| Key Hazards | H315/H319: IrritantH411: Toxic to aquatic life | Zero-tolerance for sink disposal. |
| Incompatibilities | Strong Oxidizers, Strong Acids | Segregation Critical: Can form explosive N-oxides or violent exotherms. |
Pre-Disposal Stabilization & Segregation
The most common safety incident regarding amino-esters involves improper waste stream mixing. Follow this segregation logic:
A. The Segregation Rule (The "Amine Protocol")
The tertiary amine group on the ethyl chain is an electron donor.
-
NEVER mix this waste with Nitric Acid or Peroxides . This can lead to hypergolic ignition or the formation of unstable N-oxide byproducts.
-
NEVER mix with Acyl Chlorides or Anhydrides in the waste container. The amine will act as a catalyst/nucleophile, causing rapid heating and container over-pressurization.
B. Solvent Compatibility
For disposal, this compound is typically dissolved in a carrier solvent.
-
Recommended Carriers: Ethanol, Methanol, Acetone, or Ethyl Acetate.
-
Prohibited Carriers: Chlorinated solvents (unless designated for specific Halogenated Waste streams).
The Disposal Workflow (Step-by-Step)
This protocol ensures compliance with RCRA (USA) and CLP (EU) standards for "Non-Halogenated Organic Waste."
Step 1: Waste Characterization
Determine if the material is pure or a mixture.
-
Pure: Label as "Unused Chemical Product."
-
Mixture: List all solvents present (e.g., "5% Amine Ester in Acetone").
Step 2: Primary Containment
-
Vessel: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal cans if the waste stream is acidic (though the amine itself is basic, the mixture might not be).
-
Headspace: Leave at least 10% headspace to allow for thermal expansion during storage/transport.
Step 3: Labeling
Affix a hazardous waste label.[1] Text must be legible and include:
-
Full Chemical Name: 2-(Diethylamino)ethyl 2-methylbenzoate.[2]
-
Hazard Checkboxes: [x] Irritant [x] Toxic (Aquatic).
Step 4: Final Disposal Method
-
Method: High-temperature incineration.
-
Rationale: Incineration ensures the complete destruction of the aromatic ring and the amine functionality, preventing environmental leaching. Chemical hydrolysis (bleach/base treatment) is not recommended in-lab because it yields o-toluic acid and diethylaminoethanol, both of which still require chemical waste disposal.
Visualizing the Decision Matrix
The following diagram illustrates the critical decision points for handling this specific chemical waste.
Figure 1: Decision matrix for the safe segregation and disposal of amino-benzoate esters, emphasizing the exclusion of oxidizers.
Emergency Spill Procedures
In the event of a benchtop spill, speed and containment are vital to prevent the "creeping" of the oily amine.
-
PPE: Nitrile gloves (double gloved recommended), safety goggles, and lab coat.
-
Containment: Surround the spill with a vermiculite or sand dam. Do not use paper towels initially, as the high surface area can increase evaporation of volatile solvents if present.
-
Neutralization (Optional): If the spill is large (>100mL), treat with a dilute citric acid solution to protonate the amine, reducing its volatility and skin permeability before wiping.
-
Cleanup: Scoop solid absorbent into a sealable bag. Label as "Hazardous Waste: Contaminated Debris."
-
Decontamination: Wash the surface with soapy water (surfactant) to remove the lipophilic residue.
Regulatory Framework (RCRA & EPA)[4]
While 2-(Diethylamino)ethyl 2-methylbenzoate is not explicitly "P-Listed" or "U-Listed" under 40 CFR Part 261, it is regulated under the "Characteristic of Toxicity" and general duty clauses due to its environmental impact.
-
Waste Code Assignment:
-
If mixed with flammable solvents (Acetone/Ethanol): D001 (Ignitable).[3]
-
If pure/solid: Classify as Non-Regulated Organic Solid for transport, but Hazardous Waste for disposal due to aquatic toxicity.
-
-
Drain Disposal: Strictly Prohibited. The Clean Water Act regulates the discharge of toxic organics (TTO) that interfere with POTW (Publicly Owned Treatment Works) bacteria.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Washington, D.C.[3]
-
[Link]
-
-
National Institutes of Health (NIH) - PubChem.
-
[Link]
-
-
Occupational Safety and Health Administration (OSHA).Laboratory Safety Guidance: Chemical Management.
-
[Link]
-
-
American Chemical Society (ACS).
-
[Link]
-
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
